molecular formula C11H21NO B14610431 1-(2-Ethylpiperidin-1-yl)butan-1-one CAS No. 57150-37-5

1-(2-Ethylpiperidin-1-yl)butan-1-one

Cat. No.: B14610431
CAS No.: 57150-37-5
M. Wt: 183.29 g/mol
InChI Key: IHCUOSILMQTAFN-UHFFFAOYSA-N
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Description

1-(2-Ethylpiperidin-1-yl)butan-1-one is a ketone derivative featuring a piperidine ring substituted with an ethyl group at the 2-position and a butanone moiety. Piperidine and piperazine derivatives are frequently explored in medicinal chemistry for their interactions with biological targets, such as serotonin receptors and transporters . The ethyl substitution on the piperidine ring may influence lipophilicity and metabolic stability, critical factors in drug design . Notably, lists a brominated analog, 2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one, as a discontinued product, suggesting challenges in synthesis or commercial viability .

Properties

CAS No.

57150-37-5

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(2-ethylpiperidin-1-yl)butan-1-one

InChI

InChI=1S/C11H21NO/c1-3-7-11(13)12-9-6-5-8-10(12)4-2/h10H,3-9H2,1-2H3

InChI Key

IHCUOSILMQTAFN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCCCC1CC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Ethylpiperidin-1-yl)butan-1-one typically involves the reaction of 2-ethylpiperidine with butanone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Ethylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various reagents to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethylpiperidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are often explored for their pharmacological effects, and this compound may serve as a lead compound for drug development.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The piperidine ring structure allows it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with arylpiperazine and arylpiperidine derivatives. Key differences lie in the substituents on the nitrogen-containing ring and the ketone side chain. Below is a comparative analysis:

Pharmacological and Industrial Relevance

  • Receptor Interactions : Piperazine derivatives like Compound 7 (Table 1) show affinity for serotonin receptors, with structural tweaks (e.g., thiophene vs. ethyl groups) altering binding selectivity .
  • Material Science: Keycure 8179, a morpholine derivative, demonstrates the versatility of ketone-containing compounds in non-pharmaceutical applications, such as UV-curable resins .

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups: Nitro or chlorophenyl substituents (e.g., MK39) enhance reactivity for further functionalization but may reduce metabolic stability . Lipophilic Groups: Ethyl or methylbenzyl groups (e.g., Keycure 8179) improve solubility in non-polar matrices, favoring industrial applications .

Synthetic Feasibility : Piperidine derivatives generally require harsher conditions than piperazines, as seen in ’s solvent-dependent yield improvements .

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